Neutrophil-Elastase-Inhibitor

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Neutrophil elastase is a serine protease primarily expressed in the primary granules of neutrophils. It is released into the extracellular space through degranulation during the formation of neutrophil extracellular traps. Neutrophil elastase is involved in various physiological and pathological processes, including the body’s inflammatory response and the development of cancers such as breast cancer, lung cancer, prostate cancer, and colon cancer . Neutrophil elastase inhibitors are compounds that specifically inhibit the activity of neutrophil elastase, thereby modulating its effects in various diseases.

Wissenschaftliche Forschungsanwendungen

Neutrophil elastase inhibitors have a wide range of scientific research applications:

Chemistry: Used in the study of enzyme inhibition and the development of new synthetic methodologies.

Biology: Employed in research on neutrophil function and the role of proteases in inflammation and immune response.

Medicine: Used in the treatment of diseases such as acute lung injury, acute respiratory distress syndrome, and various cancers.

Wirkmechanismus

Target of Action

Neutrophil Elastase Inhibitors (NEIs) primarily target Neutrophil Elastase (NE) . NE is a serine protease primarily expressed in the primary granules of neutrophils . It is released extracellularly during the formation of neutrophil extracellular traps (NETs) through degranulation . NE plays a pivotal role in the body’s inflammatory response and also promotes the development of cancers .

Mode of Action

NEIs, such as Sivelestat, are low molecular NE-specific inhibitors that can competitively inhibit the activity of NE without affecting other proteases . They act as substrate mimics , blocking the proteolytic activity of NE . NE cleaves and releases transforming growth factor-α (TGF-α) on the cell membrane, activates epidermal growth factor receptor (EGFR), and triggers extracellular regulated protein kinases 1 and 2 (ERK 1/2) signaling pathway . NEIs prevent these actions by inhibiting NE.

Biochemical Pathways

NEIs affect several biochemical pathways. They inhibit the production of toxic mediators including reactive oxygen species and proteases, especially elastase . They also block the production of interleukin 6 (IL-6) in response to viral infections, in particular single-stranded RNA viruses such as SARS-CoV-2 via a Toll-like receptor 8 (TLR8)-mediated mechanism . These cells are also important sources of soluble IL-6 receptors (IL-6R) in the lungs and may contribute to pathogenic IL-6R trans-signaling in chronic respiratory diseases .

Pharmacokinetics

The pharmacokinetics of NEIs like Sivelestat show a linear dose-dependent increase in each exposure metric (steady-state trough and steady-state peak), despite some inter-patient variability . They are highly stable in buffer as well as in rat and human plasma .

Result of Action

NEIs have shown promising results in various conditions. They can promote tumor proliferation, migration, and invasion, induce epithelial-mesenchymal transition (EMT), and change the tumor microenvironment (TME) to promote tumor progression . Concurrently, NEIs promote systemic treatment resistance by inducing EMT . They can also selectively kill cancer cells and attenuate tumor development . In addition, they have been used in the perioperative period of esophageal cancer patients to reduce the incidence of postoperative complications after esophagectomy .

Action Environment

The action of NEIs is influenced by environmental factors. For instance, in the context of COVID-19, NEIs have been discussed as a potential prophylactic treatment option for SARS-CoV-2-induced respiratory complications . They have been suggested for the treatment of other inflammatory diseases and cancers . The efficacy of NEIs can be enhanced in combination with other drugs, such as trastuzumab for human epidermal growth factor receptor 2 (HER 2) positive breast cancer patients .

Biochemische Analyse

Biochemical Properties

This enzyme is released extracellularly during the formation of neutrophil extracellular traps (NETs) through a process called degranulation . The interaction between Neutrophil Elastase Inhibitor and neutrophil elastase is critical in modulating the body’s inflammatory response .

Cellular Effects

Neutrophil Elastase Inhibitor has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested as a potential prophylactic treatment option for SARS-CoV-2-induced respiratory complications .

Molecular Mechanism

At the molecular level, Neutrophil Elastase Inhibitor exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It competitively inhibits the activity of neutrophil elastase without affecting other proteases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Neutrophil Elastase Inhibitor can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Neutrophil Elastase Inhibitor vary with different dosages in animal models . It has been shown to selectively kill cancer cells and attenuate tumor development .

Metabolic Pathways

Neutrophil Elastase Inhibitor is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Neutrophil Elastase Inhibitor is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Neutrophil Elastase Inhibitor and its effects on its activity or function are critical aspects of its biochemical profile . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Various benzenesulfonic acid-derived compounds have been synthesized and evaluated as competitive inhibitors of human neutrophil elastase. The synthesis involves the use of classical solution chemical synthesis approaches, often employing coupling reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate .

Industrial Production Methods: Industrial production methods for neutrophil elastase inhibitors typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction setup, monitoring, purification, and quality control to produce the inhibitors on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions: Neutrophil elastase inhibitors undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions are typically the modified versions of the original inhibitors, with enhanced or altered inhibitory activity against neutrophil elastase .

Vergleich Mit ähnlichen Verbindungen

Ebselen: Exhibits dual human neutrophil elastase inhibitory and antiradical activity.

Natural Polypeptides: Significant elastase inhibitors derived from natural sources such as plants, animals, fungi, bacteria, and sponges.

Uniqueness: Neutrophil elastase inhibitors are unique in their ability to specifically target and inhibit neutrophil elastase without affecting other proteases. This specificity makes them valuable in the treatment of diseases where neutrophil elastase plays a critical role, such as acute lung injury and various cancers .

By understanding the preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds, we can appreciate the significance of neutrophil elastase inhibitors in both research and therapeutic contexts.

Eigenschaften

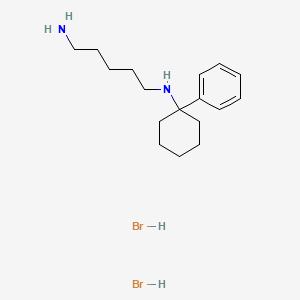

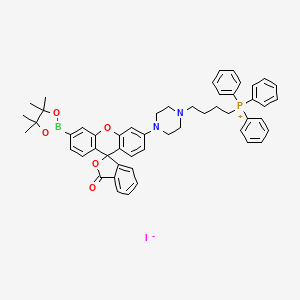

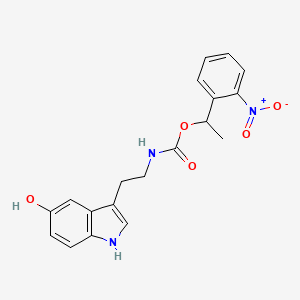

IUPAC Name |

1-(3-methylbenzoyl)indazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O/c1-11-5-4-6-12(9-11)16(20)19-15-8-3-2-7-13(15)14(10-17)18-19/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFSMLDUZFVINX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2C3=CC=CC=C3C(=N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid](/img/structure/B560278.png)

![4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride](/img/structure/B560281.png)

![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid](/img/structure/B560286.png)

![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)

![6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride](/img/structure/B560288.png)